molecular formula C25H26BrN3O3 B11562019 N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11562019
M. Wt: 496.4 g/mol
InChI Key: OXHSELAUQZOYDQ-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a benzyl group, a bromophenyl group, a dimethylaminoethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzyl Group: Starting with benzyl chloride and reacting it with a suitable nucleophile.

    Introduction of the Bromophenyl Group: Using a bromination reaction to introduce the bromine atom onto the phenyl ring.

    Attachment of the Dimethylaminoethyl Group: Through a nucleophilic substitution reaction.

    Formation of the Amide Bond: Using coupling reagents such as EDCI or DCC to form the amide bond between the carboxylic acid and amine groups.

    Cyclization to Form the Pyridinyl Group: Using a cyclization reaction to form the pyridinyl ring.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
  • N-benzyl-3-(4-fluorophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Uniqueness

N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H26BrN3O3

Molecular Weight

496.4 g/mol

IUPAC Name

N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C25H26BrN3O3/c1-27(2)16-17-28(18-19-8-4-3-5-9-19)25(32)23(29-15-7-6-10-22(29)30)24(31)20-11-13-21(26)14-12-20/h3-15,23H,16-18H2,1-2H3

InChI Key

OXHSELAUQZOYDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C(=O)C(C(=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O

Origin of Product

United States

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